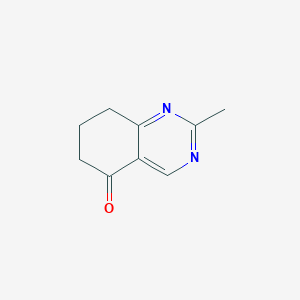

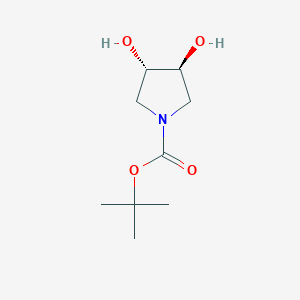

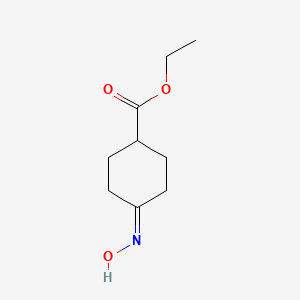

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

説明

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid, a precursor to the compound , can be carried out through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, is known to undergo reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene .Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid, a related compound, is a colorless oil that crystallizes near room temperature . It has a molecular weight of 128.171 g/mol . It has a melting point of 30–31 °C and a boiling point of 232–234 °C .科学的研究の応用

Photooxidation Inhibition

A study investigated the inhibiting activity of certain cyclohexane carboxylic acid ethyl esters in the photooxidation of petroleum phosphors, indicating potential applications in enhancing the stability of petroleum products against oxidative damage (Rasulov et al., 2011).

Polymer Synthesis

Research on the synthesis and polymerization of new cyclic esters containing functional groups suggests applications in the development of hydrophilic aliphatic polyesters, highlighting the versatility of cyclohexanone derivatives in creating environmentally friendly materials (Trollsås et al., 2000).

Synthetic Chemistry

The diastereoselective synthesis of a functionalized cyclohexene skeleton demonstrates the utility of cyclohexanecarboxylic acid esters in constructing complex molecular structures, potentially useful in drug synthesis and material science (Cong & Yao, 2006).

Plasticizer Development

A study on cyclohexane dicarboxylic acid esters explores their use as non-toxic, environmentally friendly plasticizers, offering alternatives to phthalates in various applications, including PVC plasticization (Ou et al., 2014).

Environmental and Health Research

Investigations into the environmental exposure of specific cyclohexane dicarboxylic acid esters suggest their rising prevalence as phthalate substitutes, emphasizing the need for continued monitoring and assessment of new plasticizers' health effects (Silva et al., 2013).

特性

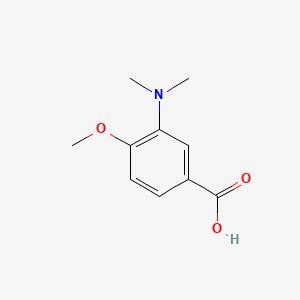

IUPAC Name |

ethyl 4-hydroxyiminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRENYNCPFOMTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469105 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

CAS RN |

90942-89-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)